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molecular formula C29H31F2NO4 B588455 N-Benzyl (-)-Nebivolol CAS No. 1199945-26-0

N-Benzyl (-)-Nebivolol

Cat. No. B588455
M. Wt: 495.567
InChI Key: STEPXTPIBUXRLE-YFVZOPNBSA-N
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Patent
US07858812B2

Procedure details

The mixture of (±)-[2R*[1S*,5S*(S*)]]-α,α′-[phenylmethyliminobis (methylene)]bis[6-fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol] (48 gm), acetic acid (480 gm) and 5% palladium on charcoal (19 gm) was taken into a hydrogenation flask and subjected to hydrogenation under a hydrogen gas pressure of 1.5 kg/cm2 for 3 hours at 25-40° C. Then the reaction mixture was filtered on hi-flo and washed with acetic acid (55 gm). The solvent was distilled off completely under reduced pressure and then co-distilled twice with ethyl acetate (each time 60 ml). To the resulting mass, ethyl acetate (480 ml) was added, refluxed for 1 hour and then cooled to 25-35° C. The reaction mass was stirred for 4 hours, again cooled to 0-10° C. and stirred for 1 hour 30 minutes. Filtered the material and washed with ethyl acetate (60 ml). The resulting wet cake was stirred with methanol (850 ml) and 25% monomethyl amine (60 ml) for 1 hour at 25-35° C., cooled to 0-10° C. and then stirred for 1 hour at 0-10° C. Filtered the material and washed with methanol (60 ml) to give 40.5 gm of (±)-[2R*[1S*,5S*(S*)]]-α,α′-[iminobis(methylene)]bis[6-fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol] (Nebivolol) (HPLC purity: 99.2%).
Quantity
19 g
Type
catalyst
Reaction Step One
Quantity
480 g
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C1(C[N:8]([CH2:23][CH:24]([CH:26]2[CH2:31][CH2:30][C:29]3[CH:32]=[C:33]([F:36])[CH:34]=[CH:35][C:28]=3[O:27]2)[OH:25])[CH2:9][CH:10]([CH:12]2[CH2:17][CH2:16][C:15]3[CH:18]=[C:19]([F:22])[CH:20]=[CH:21][C:14]=3[O:13]2)[OH:11])C=CC=CC=1>[Pd].C(O)(=O)C>[NH:8]([CH2:23][CH:24]([CH:26]1[CH2:31][CH2:30][C:29]2[CH:32]=[C:33]([F:36])[CH:34]=[CH:35][C:28]=2[O:27]1)[OH:25])[CH2:9][CH:10]([CH:12]1[CH2:17][CH2:16][C:15]2[CH:18]=[C:19]([F:22])[CH:20]=[CH:21][C:14]=2[O:13]1)[OH:11]

Inputs

Step One
Name
Quantity
48 g
Type
reactant
Smiles
C1(=CC=CC=C1)CN(CC(O)C1OC2=C(CC1)C=C(C=C2)F)CC(O)C2OC1=C(CC2)C=C(C=C1)F
Name
Quantity
19 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
480 g
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
30 (± 5) °C
Stirring
Type
CUSTOM
Details
The reaction mass was stirred for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was taken into a hydrogenation flask
CUSTOM
Type
CUSTOM
Details
for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
at 25-40° C
FILTRATION
Type
FILTRATION
Details
Then the reaction mixture was filtered on hi-flo
WASH
Type
WASH
Details
washed with acetic acid (55 gm)
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off completely under reduced pressure
ADDITION
Type
ADDITION
Details
To the resulting mass, ethyl acetate (480 ml) was added
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
again cooled to 0-10° C.
STIRRING
Type
STIRRING
Details
stirred for 1 hour 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
Filtered the material
WASH
Type
WASH
Details
washed with ethyl acetate (60 ml)
STIRRING
Type
STIRRING
Details
The resulting wet cake was stirred with methanol (850 ml) and 25% monomethyl amine (60 ml) for 1 hour at 25-35° C.
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0-10° C.
STIRRING
Type
STIRRING
Details
stirred for 1 hour at 0-10° C
Duration
1 h
FILTRATION
Type
FILTRATION
Details
Filtered the material
WASH
Type
WASH
Details
washed with methanol (60 ml)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
N(CC(O)C1OC2=C(CC1)C=C(C=C2)F)CC(O)C2OC1=C(CC2)C=C(C=C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07858812B2

Procedure details

The mixture of (±)-[2R*[1S*,5S*(S*)]]-α,α′-[phenylmethyliminobis (methylene)]bis[6-fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol] (48 gm), acetic acid (480 gm) and 5% palladium on charcoal (19 gm) was taken into a hydrogenation flask and subjected to hydrogenation under a hydrogen gas pressure of 1.5 kg/cm2 for 3 hours at 25-40° C. Then the reaction mixture was filtered on hi-flo and washed with acetic acid (55 gm). The solvent was distilled off completely under reduced pressure and then co-distilled twice with ethyl acetate (each time 60 ml). To the resulting mass, ethyl acetate (480 ml) was added, refluxed for 1 hour and then cooled to 25-35° C. The reaction mass was stirred for 4 hours, again cooled to 0-10° C. and stirred for 1 hour 30 minutes. Filtered the material and washed with ethyl acetate (60 ml). The resulting wet cake was stirred with methanol (850 ml) and 25% monomethyl amine (60 ml) for 1 hour at 25-35° C., cooled to 0-10° C. and then stirred for 1 hour at 0-10° C. Filtered the material and washed with methanol (60 ml) to give 40.5 gm of (±)-[2R*[1S*,5S*(S*)]]-α,α′-[iminobis(methylene)]bis[6-fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol] (Nebivolol) (HPLC purity: 99.2%).
Quantity
19 g
Type
catalyst
Reaction Step One
Quantity
480 g
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C1(C[N:8]([CH2:23][CH:24]([CH:26]2[CH2:31][CH2:30][C:29]3[CH:32]=[C:33]([F:36])[CH:34]=[CH:35][C:28]=3[O:27]2)[OH:25])[CH2:9][CH:10]([CH:12]2[CH2:17][CH2:16][C:15]3[CH:18]=[C:19]([F:22])[CH:20]=[CH:21][C:14]=3[O:13]2)[OH:11])C=CC=CC=1>[Pd].C(O)(=O)C>[NH:8]([CH2:23][CH:24]([CH:26]1[CH2:31][CH2:30][C:29]2[CH:32]=[C:33]([F:36])[CH:34]=[CH:35][C:28]=2[O:27]1)[OH:25])[CH2:9][CH:10]([CH:12]1[CH2:17][CH2:16][C:15]2[CH:18]=[C:19]([F:22])[CH:20]=[CH:21][C:14]=2[O:13]1)[OH:11]

Inputs

Step One
Name
Quantity
48 g
Type
reactant
Smiles
C1(=CC=CC=C1)CN(CC(O)C1OC2=C(CC1)C=C(C=C2)F)CC(O)C2OC1=C(CC2)C=C(C=C1)F
Name
Quantity
19 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
480 g
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
30 (± 5) °C
Stirring
Type
CUSTOM
Details
The reaction mass was stirred for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was taken into a hydrogenation flask
CUSTOM
Type
CUSTOM
Details
for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
at 25-40° C
FILTRATION
Type
FILTRATION
Details
Then the reaction mixture was filtered on hi-flo
WASH
Type
WASH
Details
washed with acetic acid (55 gm)
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off completely under reduced pressure
ADDITION
Type
ADDITION
Details
To the resulting mass, ethyl acetate (480 ml) was added
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
again cooled to 0-10° C.
STIRRING
Type
STIRRING
Details
stirred for 1 hour 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
Filtered the material
WASH
Type
WASH
Details
washed with ethyl acetate (60 ml)
STIRRING
Type
STIRRING
Details
The resulting wet cake was stirred with methanol (850 ml) and 25% monomethyl amine (60 ml) for 1 hour at 25-35° C.
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0-10° C.
STIRRING
Type
STIRRING
Details
stirred for 1 hour at 0-10° C
Duration
1 h
FILTRATION
Type
FILTRATION
Details
Filtered the material
WASH
Type
WASH
Details
washed with methanol (60 ml)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
N(CC(O)C1OC2=C(CC1)C=C(C=C2)F)CC(O)C2OC1=C(CC2)C=C(C=C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07858812B2

Procedure details

The mixture of (±)-[2R*[1S*,5S*(S*)]]-α,α′-[phenylmethyliminobis (methylene)]bis[6-fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol] (48 gm), acetic acid (480 gm) and 5% palladium on charcoal (19 gm) was taken into a hydrogenation flask and subjected to hydrogenation under a hydrogen gas pressure of 1.5 kg/cm2 for 3 hours at 25-40° C. Then the reaction mixture was filtered on hi-flo and washed with acetic acid (55 gm). The solvent was distilled off completely under reduced pressure and then co-distilled twice with ethyl acetate (each time 60 ml). To the resulting mass, ethyl acetate (480 ml) was added, refluxed for 1 hour and then cooled to 25-35° C. The reaction mass was stirred for 4 hours, again cooled to 0-10° C. and stirred for 1 hour 30 minutes. Filtered the material and washed with ethyl acetate (60 ml). The resulting wet cake was stirred with methanol (850 ml) and 25% monomethyl amine (60 ml) for 1 hour at 25-35° C., cooled to 0-10° C. and then stirred for 1 hour at 0-10° C. Filtered the material and washed with methanol (60 ml) to give 40.5 gm of (±)-[2R*[1S*,5S*(S*)]]-α,α′-[iminobis(methylene)]bis[6-fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol] (Nebivolol) (HPLC purity: 99.2%).
Quantity
19 g
Type
catalyst
Reaction Step One
Quantity
480 g
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C1(C[N:8]([CH2:23][CH:24]([CH:26]2[CH2:31][CH2:30][C:29]3[CH:32]=[C:33]([F:36])[CH:34]=[CH:35][C:28]=3[O:27]2)[OH:25])[CH2:9][CH:10]([CH:12]2[CH2:17][CH2:16][C:15]3[CH:18]=[C:19]([F:22])[CH:20]=[CH:21][C:14]=3[O:13]2)[OH:11])C=CC=CC=1>[Pd].C(O)(=O)C>[NH:8]([CH2:23][CH:24]([CH:26]1[CH2:31][CH2:30][C:29]2[CH:32]=[C:33]([F:36])[CH:34]=[CH:35][C:28]=2[O:27]1)[OH:25])[CH2:9][CH:10]([CH:12]1[CH2:17][CH2:16][C:15]2[CH:18]=[C:19]([F:22])[CH:20]=[CH:21][C:14]=2[O:13]1)[OH:11]

Inputs

Step One
Name
Quantity
48 g
Type
reactant
Smiles
C1(=CC=CC=C1)CN(CC(O)C1OC2=C(CC1)C=C(C=C2)F)CC(O)C2OC1=C(CC2)C=C(C=C1)F
Name
Quantity
19 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
480 g
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
30 (± 5) °C
Stirring
Type
CUSTOM
Details
The reaction mass was stirred for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was taken into a hydrogenation flask
CUSTOM
Type
CUSTOM
Details
for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
at 25-40° C
FILTRATION
Type
FILTRATION
Details
Then the reaction mixture was filtered on hi-flo
WASH
Type
WASH
Details
washed with acetic acid (55 gm)
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off completely under reduced pressure
ADDITION
Type
ADDITION
Details
To the resulting mass, ethyl acetate (480 ml) was added
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
again cooled to 0-10° C.
STIRRING
Type
STIRRING
Details
stirred for 1 hour 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
Filtered the material
WASH
Type
WASH
Details
washed with ethyl acetate (60 ml)
STIRRING
Type
STIRRING
Details
The resulting wet cake was stirred with methanol (850 ml) and 25% monomethyl amine (60 ml) for 1 hour at 25-35° C.
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0-10° C.
STIRRING
Type
STIRRING
Details
stirred for 1 hour at 0-10° C
Duration
1 h
FILTRATION
Type
FILTRATION
Details
Filtered the material
WASH
Type
WASH
Details
washed with methanol (60 ml)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
N(CC(O)C1OC2=C(CC1)C=C(C=C2)F)CC(O)C2OC1=C(CC2)C=C(C=C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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